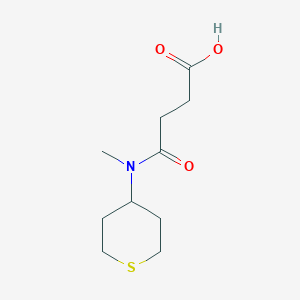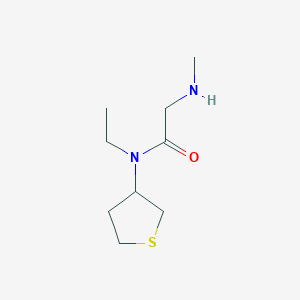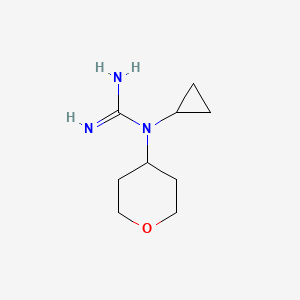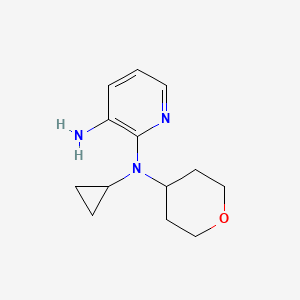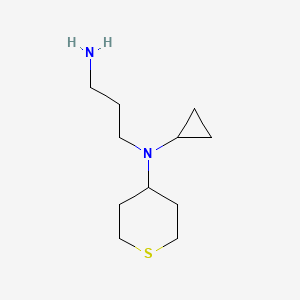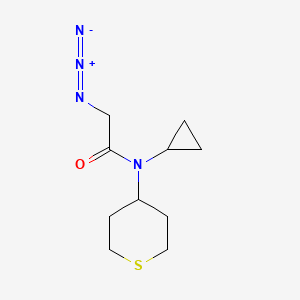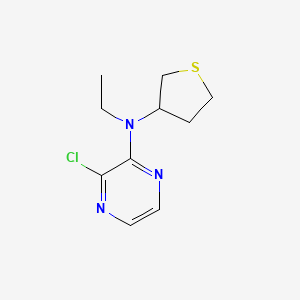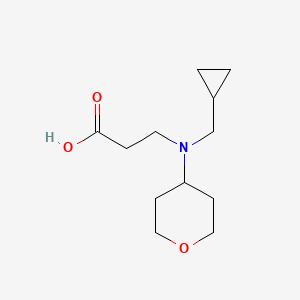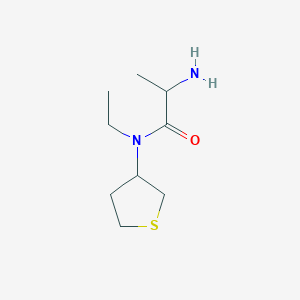
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
Vue d'ensemble
Description
2-Amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide, also known as N-ethyl-N-(3-thienylmethyl)propan-2-amine or 2-Et-TTP, is an organic compound that has been identified as a promising new building block for the synthesis of a variety of compounds with potential medical applications. In recent years, 2-Et-TTP has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
A variety of compounds, including those structurally similar to 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide, have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Notable examples include the synthesis of azole derivatives exhibiting good antibacterial activity against specific bacteria strains (Tumosienė et al., 2012) and novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, some of which showed significant antimicrobial activities comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Anticonvulsant Studies
Compounds closely related to 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide have been prepared and assessed for their anticonvulsant properties. For instance, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were found to be active in various seizure test models, with some isomers more potent than standard drugs like phenytoin, suggesting their potential for use against generalized seizures (Idris et al., 2011).
Anti-inflammatory and Analgesic Agents
A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. One compound in particular showed significant in vitro anti-inflammatory activity compared to ibuprofen, while another exhibited high analgesic activity, highlighting the therapeutic potential of similar structures in managing pain and inflammation (Shkair et al., 2016).
Urease Inhibition and Cytotoxic Agents
Bi-heterocyclic propanamides, including those structurally related to 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide, were synthesized and demonstrated promising activity against urease enzyme, with all molecules in the series being less cytotoxic, indicating their potential as safer therapeutic agents (Abbasi et al., 2020).
Chronobiotic Activity
Research into compounds with structures akin to 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide includes the exploration of their chronobiotic properties, where specific fluoren-9-yl ethyl amides demonstrated full agonism at human melatonin MT1 and MT2 receptors, indicating potential applications in managing circadian rhythm disorders (Epperson et al., 2004).
Propriétés
IUPAC Name |
2-amino-N-ethyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-3-11(9(12)7(2)10)8-4-5-13-6-8/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHWOOHXMPBBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



